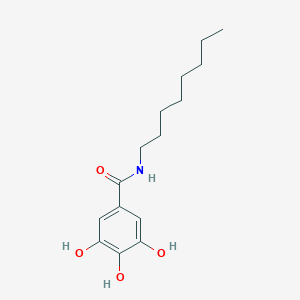

3,4,5-trihydroxy-N-octylbenzamide

Description

Properties

IUPAC Name |

3,4,5-trihydroxy-N-octylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-2-3-4-5-6-7-8-16-15(20)11-9-12(17)14(19)13(18)10-11/h9-10,17-19H,2-8H2,1H3,(H,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJLCSFQWKBLNGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10142920 | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100079-24-1 | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100079241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-octyl-3,4,5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10142920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of Benzamide, N-octyl-3,4,5-trihydroxy- typically involves the following steps :

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,5-trihydroxybenzoic acid and octylamine.

Amidation Reaction: The 3,4,5-trihydroxybenzoic acid is reacted with octylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods:

Industrial production methods for Benzamide, N-octyl-3,4,5-trihydroxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control .

Chemical Reactions Analysis

Types of Reactions:

Benzamide, N-octyl-3,4,5-trihydroxy- undergoes various chemical reactions, including :

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form corresponding alcohols or amines.

Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed:

The major products formed from these reactions include quinones, alcohols, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzamide, N-octyl-3,4,5-trihydroxy- has a wide range of scientific research applications, including :

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzamide, N-octyl-3,4,5-trihydroxy- involves its interaction with specific molecular targets and pathways . The hydroxyl groups on the benzene ring can form hydrogen bonds with various biological molecules, influencing their activity. The octyl chain may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

- Benzamide, N-octyl-3,4-dihydroxy-

- Benzamide, N-octyl-3,5-dihydroxy-

- Benzamide, N-octyl-4-hydroxy-

Comparison:

Benzamide, N-octyl-3,4,5-trihydroxy- is unique due to the presence of three hydroxyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with fewer hydroxyl groups . The additional hydroxyl groups can enhance its ability to form hydrogen bonds and interact with various biological targets, potentially leading to different or enhanced biological effects.

Biological Activity

3,4,5-trihydroxy-N-octylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

- IUPAC Name : this compound

- CAS Number : 100079-24-1

- Molecular Formula : C15H23N1O4

- Molecular Weight : 277.35 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The compound exhibits:

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains through interference with cell wall synthesis and function.

Anticancer Activity

Research indicates that this compound and its derivatives have significant anticancer effects. A notable study investigated its impact on colon cancer cells (HCT-116). The results are summarized in the following table:

| Compound | IC50 (µM) | Effectiveness |

|---|---|---|

| 3,4,5-trihydroxy-N-methylbenzamide | 2.43 | Moderate |

| 3,4,5-trihydroxy-N-ethylbenzamide | 1.64 | High |

| 3,4,5-trihydroxy-N-butylbenzamide | 3.56 | Moderate |

| 3,4,5-trihydroxy-N-hexylbenzamide | 0.07 | Very High |

| This compound | TBD | TBD |

The study demonstrated that the length of the alkyl chain significantly influences the compound's effectiveness against cancer cells. The longer carbon chain (N-octyl) typically correlates with increased hydrophobicity and enhanced anticancer activity.

Case Studies

- Colon Cancer Study : In a controlled experiment involving HCT-116 colon carcinoma cells, it was found that the octyl derivative exhibited a notable reduction in cell viability compared to shorter-chain analogs. This suggests that structural modifications can enhance biological efficacy.

- Antimicrobial Testing : Another study focused on the antimicrobial properties of various benzamide derivatives including this compound. Results indicated that this compound showed significant inhibitory effects against Gram-positive bacteria.

Comparative Analysis with Similar Compounds

To understand the relative efficacy of this compound, it is helpful to compare it with other benzamide derivatives:

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| 3,4,5-trihydroxy-N-methylbenzamide | Moderate | Low |

| 3,4,5-trihydroxy-N-ethylbenzamide | High | Moderate |

| 3,4,5-trihydroxy-N-butylbenzamide | Moderate | Moderate |

| This compound | Very High | High |

This comparative analysis illustrates that as the alkyl chain length increases in benzamides, there tends to be an enhancement in both anticancer and antimicrobial activities.

Q & A

Basic: What are the established synthetic routes for 3,4,5-trihydroxy-N-octylbenzamide, and how can purity be validated?

The synthesis typically involves alkylation of 3,4,5-trihydroxybenzamide with octyl halides under basic conditions. Key steps include:

- Acylation : Reacting gallic acid (3,4,5-trihydroxybenzoic acid) with thionyl chloride to form the acyl chloride intermediate.

- Amidation : Coupling the acyl chloride with n-octylamine in anhydrous dichloromethane using a base (e.g., triethylamine) to drive the reaction .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization.

- Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C) to detect residual solvents or unreacted intermediates .

Basic: How is the molecular structure of this compound characterized experimentally?

Structural elucidation employs:

- X-ray crystallography : For solid-state conformation analysis. SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and hydrogen-bonding networks .

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the aromatic protons (6.5–7.0 ppm), hydroxyl groups (broad signals at 5–6 ppm), and octyl chain (0.8–1.5 ppm).

- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and phenolic O-H stretch (~3300 cm⁻¹) .

Basic: What are the solubility properties of this compound, and how do they influence experimental design?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity.

- Implications :

- Use DMSO for biological assays (≤1% v/v to avoid cytotoxicity).

- For kinetic studies, pre-dissolve in DMF and dilute with aqueous buffers.

- Solubility discrepancies between studies may arise from crystallinity differences; sonication or heating (40–50°C) can improve dissolution .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Optimization strategies include:

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance amidation efficiency.

- Temperature control : Maintain 0–5°C during acylation to minimize side reactions.

- Solvent effects : Replace dichloromethane with THF for better octylamine solubility.

- Real-time monitoring : Use inline FT-IR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Advanced: How should researchers address contradictions in reported bioactivity data for this compound?

Contradictions may stem from:

- Assay variability : Standardize protocols (e.g., cell lines, incubation times) across labs.

- Purity thresholds : Ensure ≥95% purity via orthogonal methods (HPLC, LC-MS).

- Metabolic stability : Test stability in assay media (e.g., plasma esterase activity) using LC-MS/MS to quantify degradation products .

Advanced: What strategies mitigate decomposition of this compound during storage or experiments?

- Storage : Store at –20°C under argon in amber vials to prevent oxidation and photodegradation.

- Buffering : Use pH 7.4 phosphate buffer with antioxidants (e.g., 0.1% ascorbic acid) in aqueous solutions.

- Lyophilization : For long-term stability, lyophilize aliquots and reconstitute fresh before use .

Advanced: How can computational methods guide the design of derivatives with enhanced bioactivity?

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases).

- QSAR modeling : Correlate substituent effects (e.g., alkyl chain length) with bioactivity data to predict optimal modifications.

- MD simulations : Assess derivative stability in lipid bilayers for membrane permeability predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.